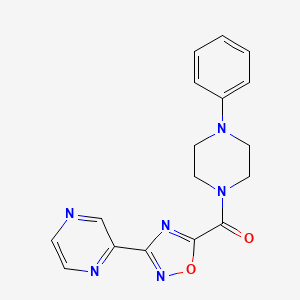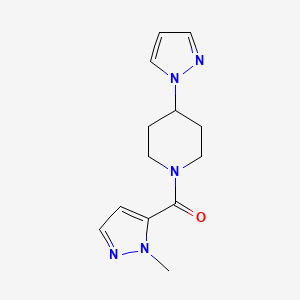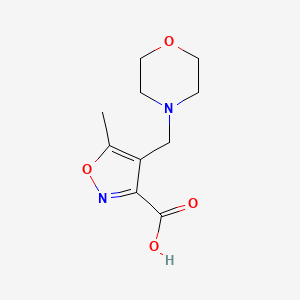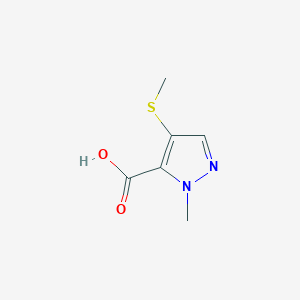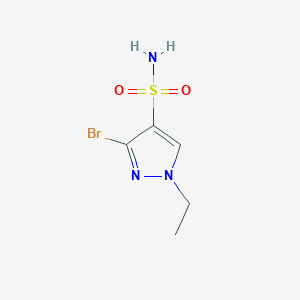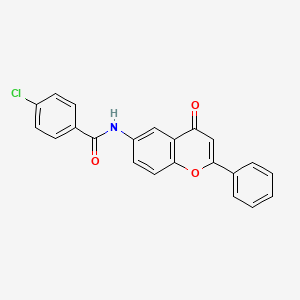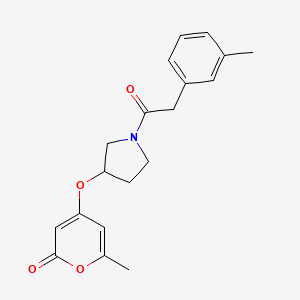
6-methyl-4-((1-(2-(m-tolyl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-methyl-4-((1-(2-(m-tolyl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one" is a chemical entity that appears to be related to a family of pyranone derivatives. These compounds are of interest due to their potential applications in various fields of chemistry and pharmacology. The papers provided discuss the synthesis and reactivity of related pyranone and pyridine derivatives, which can offer insights into the behavior and properties of the compound .
Synthesis Analysis
The synthesis of pyranone derivatives is well-documented in the literature. For instance, the one-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones is achieved through the condensation of primary amines with specific acetamides, leading to a recyclization of the starting material in acidic ethanol in the presence of an amine . This method could potentially be adapted for the synthesis of the compound of interest by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyranone derivatives is characterized by the presence of a 6-methyl-2H-pyran-2-one moiety. The reactivity of such moieties with various reagents, such as electron-rich alkenes and alkynes, can lead to the formation of triazoles, while reactions with β-dicarbonyl compounds can yield pyridine derivatives . These reactions are indicative of the versatile nature of the pyranone ring system and its ability to participate in the formation of complex heterocyclic structures.
Chemical Reactions Analysis
The chemical reactivity of pyranone derivatives is diverse. For example, azido and amino derivatives of 6-methyl-2H-pyran-2-one can undergo 1,3-dipolar cycloadditions and other transformations to yield various heterocyclic compounds . The specific compound may also exhibit unique reactivity patterns due to the presence of the pyrrolidinyl moiety, which could influence its behavior in chemical reactions.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of "6-methyl-4-((1-(2-(m-tolyl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one," they do provide insights into the properties of related compounds. For instance, the crystallization behavior and supramolecular aggregation of pyrazolopyridine derivatives are influenced by hydrogen bonding and pi-pi stacking interactions . These interactions are crucial for understanding the solubility, stability, and crystalline form of such compounds, which could be relevant for the compound under analysis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- Derivatives of Pyran and Pyrrole: Compounds structurally related to pyrans and pyrroles have been synthesized for further chemical exploration. For instance, derivatives of 2,6-diamino-2,3,4,6-tetradeoxy-DL-erythro-hexose and DL-purpurosamine C have been developed through complex chemical reactions involving nitrosyl chloride and catalytic reduction processes, demonstrating the versatile synthetic routes available for pyran derivatives (Brimacombe et al., 1974).
Chemical Properties and Reactions
- Microwave-Assisted Synthesis: A study highlighted the efficiency of microwave-assisted synthesis in creating polysubstituted 4H-pyran derivatives, showcasing an innovative approach to chemical synthesis that could be relevant to the compound for exploring its synthesis or derivatives with anticancer activities (Hadiyal et al., 2020).
Potential Applications
- Anticancer Activity: The synthesized pyran derivatives have shown potential in anticancer studies, indicating that structurally similar compounds might also possess significant biological activities. This suggests a possible research avenue for "6-methyl-4-((1-(2-(m-tolyl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one" in exploring its efficacy against cancer cells (Hadiyal et al., 2020).
Molecular Docking and Screening
- Synthesis and Screening: Another study focused on synthesizing novel pyridine and fused pyridine derivatives, which were then screened for antimicrobial and antioxidant activities. This kind of research could be indicative of the broader utility of pyran and pyridine derivatives in therapeutic contexts (Flefel et al., 2018).
Eigenschaften
IUPAC Name |
6-methyl-4-[1-[2-(3-methylphenyl)acetyl]pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13-4-3-5-15(8-13)10-18(21)20-7-6-16(12-20)24-17-9-14(2)23-19(22)11-17/h3-5,8-9,11,16H,6-7,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJODOELFWXHNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)OC3=CC(=O)OC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-((1-(2-(m-tolyl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-aminophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518716.png)
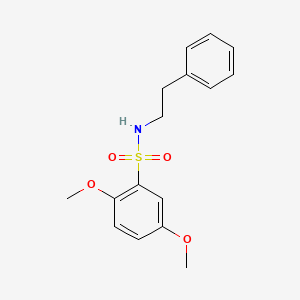
![5-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2518718.png)
![ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate](/img/structure/B2518720.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2518722.png)
